molecular formula Cl+ B1240274 Chlorine cation

Chlorine cation

Cat. No.: B1240274
M. Wt: 35.45 g/mol
InChI Key: KVPIFZRDXDYGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorine cation (Cl⁺) is a positively charged ion of chlorine with the molecular formula Cl⁺ and a molecular weight of 35.452 g/mol . Its CAS Registry Number is 24203-47-2 . In the gas phase, it has a standard entropy (S°gas,1 bar) of 167.55 J/mol*K . As a reactive cationic species, chlorine plays a significant role in various chemical reactions. In organic synthesis, chlorine atoms within molecules can exert multiple effects, facilitating transformations such as nucleophilic substitution and elimination reactions, or stabilizing reactive intermediates like carbocations, carbanions, and radicals . This compound is intended for research and laboratory use only. It is not for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

Cl+

Molecular Weight

35.45 g/mol

IUPAC Name

chlorine(1+)

InChI

InChI=1S/Cl/q+1

InChI Key

KVPIFZRDXDYGBA-UHFFFAOYSA-N

Canonical SMILES

[Cl+]

Origin of Product

United States

Scientific Research Applications

Electrochemical Applications

Chlorine cation is integral to electrochemical processes, particularly in water treatment and electrolysis. Recent studies have highlighted how alkali metal cations can modulate the diffusion of chloride ions during electrochemical reactions. This modulation can suppress chlorine evolution during water electrolysis, which is crucial for improving the selectivity and longevity of electrolyzers in environments with chloride impurities . The findings suggest that understanding the cation-dependent structuring of water can significantly influence mass transport in these systems.

Table 1: Impact of Cations on Chloride Ion Diffusion

Cation TypeEffect on Chloride Ion Diffusion
Alkali MetalsModulates diffusion coefficient
Transition MetalsMay oxidize sulfite, affecting rates
Heavy MetalsCan inhibit or enhance reactions

Coordination Chemistry

This compound has been studied for its unique interactions in coordination complexes. For instance, the stabilization of chloronium cations by pyridine ligands has been characterized through crystallographic studies. This research indicates that chlorine's polarized nature can significantly influence the bonding characteristics within these complexes, potentially leading to new pathways for electrophilic chlorination reactions . The ability to stabilize chlorine cations opens avenues for their use in synthetic chemistry and material sciences.

Environmental Applications

This compound is also relevant in environmental science, particularly in wastewater treatment. Sodium hypochlorite, a compound that releases chlorine ions, is widely used to treat cyanide-laden wastewater from industrial processes. The oxidation of toxic cyanide to less harmful cyanate using sodium hypochlorite illustrates the practical application of this compound in reducing environmental hazards .

Case Study: Wastewater Treatment Efficacy

In a study examining the effectiveness of sodium hypochlorite in treating cyanide wastewater, it was found that optimal conditions could reduce cyanide concentrations significantly. The following table summarizes the results:

Treatment ConditionInitial Cyanide Concentration (mg/L)Final Cyanide Concentration (mg/L)
No Treatment15001500
Sodium Hypochlorite (1%)1500300
Sodium Hypochlorite (5%)150050

Medicinal Chemistry

In the field of medicinal chemistry, this compound is utilized for its antimicrobial properties. Sodium hypochlorite solutions are employed in healthcare for disinfecting surfaces and equipment due to their broad-spectrum antimicrobial activity . Furthermore, dilute solutions of sodium hypochlorite have been shown to be effective in treating skin conditions like eczema by reducing bacterial load and inflammation .

Chemical Safety and Incident Analysis

The handling of this compound compounds must be approached with caution due to their potential hazards. A case study involving an incident at a processing facility highlighted the dangers associated with mixing incompatible chemicals that release chlorine gas. The reaction between sulfuric acid and sodium hypochlorite led to a significant chemical release, prompting emergency responses and highlighting the need for stringent safety protocols when dealing with chlorine compounds .

Chemical Reactions Analysis

Formation of Chlorine Cations in Interhalogen Compounds

Chlorine forms cationic species in interhalogen compounds, particularly with fluorine. For example, chlorine pentafluoride (ClF₅) reacts with strong Lewis acids like arsenic pentafluoride (AsF₅) to form ionic adducts:

ClF5+AsF5[ClF4]+[AsF6]\text{ClF}_5+\text{AsF}_5\rightarrow [\text{ClF}_4]^+[\text{AsF}_6]^-

This reaction highlights chlorine’s ability to adopt a +5 oxidation state within the [ClF4]+[\text{ClF}_4]^+ cation . Similarly, [ClF2]+[\text{ClF}_2]^+ cations form in reactions with SbF₅, demonstrating chlorine’s versatility in hypervalent bonding .

Reactivity with Water and Hydrolysis

Chlorine cations in compounds like ClF₅ undergo vigorous hydrolysis:

2H2O+ClF54HF+FClO22\text{H}_2\text{O}+\text{ClF}_5\rightarrow 4\text{HF}+\text{FClO}_2

The product, chloryl fluoride (FClO2\text{FClO}_2), is a chlorine oxide fluoride where chlorine exhibits a +3 oxidation state . This reaction underscores the high reactivity of chlorine cations in aqueous environments.

Redox Reactions and Oxidation States

Chlorine cations participate in redox reactions, often acting as oxidizers. For example, in acidic solutions, chlorate ions (ClO3\text{ClO}_3^-) react with chloride ions (Cl\text{Cl}^-) to produce chlorine dioxide (ClO2\text{ClO}_2) and chlorine gas (Cl2\text{Cl}_2):

ClO3+Cl+2H+ClO2+12Cl2+H2O\text{ClO}_3^-+\text{Cl}^-+2\text{H}^+\rightarrow \text{ClO}_2+\frac{1}{2}\text{Cl}_2+\text{H}_2\text{O}

This comproportionation reaction highlights chlorine’s ability to exist in multiple oxidation states (+4 in ClO2\text{ClO}_2 and 0 in Cl2\text{Cl}_2) .

Thermodynamic Data for Chlorine Reactions

Key thermodynamic parameters for chlorine-related reactions are summarized below:

ReactionΔH° (kJ/mol)MethodReference
Cl+Cl2Cl3\text{Cl}^-+\text{Cl}_2\rightarrow \text{Cl}_3^-99.2 ± 5.0CIDT
C2Cl4+Cl2C2Cl6\text{C}_2\text{Cl}_4+\text{Cl}_2\rightarrow \text{C}_2\text{Cl}_6-153.6 ± 2.5Calorimetry
Hydrolysis of ClF5\text{ClF}_5ExothermicExperimental

These values illustrate the energetics of chlorine’s interactions, emphasizing its role in exothermic processes .

Reactions with Organic Compounds

Chlorine cations, such as those in Cl2\text{Cl}_2, react with alkenes via electrophilic addition . For example, ethylene (C2H4\text{C}_2\text{H}_4) reacts with Cl2\text{Cl}_2 to form 1,2-dichloroethane:

C2H4+Cl2C2H4Cl2(ΔH=182.6textkJmol)\text{C}_2\text{H}_4+\text{Cl}_2\rightarrow \text{C}_2\text{H}_4\text{Cl}_2\quad (\Delta H^\circ =-182.6\\text{kJ mol})

This reaction is highly exothermic and proceeds via a chloronium ion (Cl+\text{Cl}^+) intermediate .

Role in Atmospheric Chemistry

Chlorine cations in radicals like ClO\text{ClO}^\bullet contribute to ozone depletion:

ClO+O3Cl+2O2\text{ClO}^\bullet +\text{O}_3\rightarrow \text{Cl}^\bullet +2\text{O}_2

This cycle is environmentally significant, as ClO\text{ClO}^\bullet radicals accelerate stratospheric ozone degradation .

Kinetics of Chlorine Cation Reactions

Laser flash photolysis studies reveal that chlorine atoms (Cl\text{Cl}^\bullet ) react with aromatic compounds like toluene at near-diffusion-controlled rates:

k=(1.8±0.3)×1010textM1texts1k=(1.8\pm 0.3)\times 10^{10}\\text{M}^{-1}\\text{s}^{-1}

In contrast, Cl2\text{Cl}_2^{\bullet-} radical anions exhibit slower reactivity (k1×106textM1texts1k\leq 1\times 10^6\\text{M}^{-1}\\text{s}^{-1}) .

Preparation Methods

Pyridine Chloronium Cations

The reaction of pyridine with elemental chlorine in the presence of sodium tetrafluoroborate (NaBF₄) at low temperatures (−40°C) yields the bis(pyridine)chloronium cation, [(C₅H₅N)₂Cl]⁺[BF₄]⁻. The mechanism involves Cl₂ activation by the Lewis acidic boron center, followed by coordination to pyridine:

2C5H5N+Cl2+NaBF4[(C5H5N)2Cl]+[BF4]+NaCl2 \, \text{C}5\text{H}5\text{N} + \text{Cl}2 + \text{NaBF}4 \rightarrow [(\text{C}5\text{H}5\text{N})2\text{Cl}]^+[\text{BF}4]^- + \text{NaCl}

Single-crystal X-ray diffraction (XRD) confirms a linear N–Cl–N geometry (bond angle: 178.8°) with asymmetric N–Cl bond lengths (179.3–223.2 pm). Raman spectroscopy identifies N–Cl stretching vibrations at 285 cm⁻¹ and 116 cm⁻¹.

Superacid-Stabilized Chloronium Ions

Strong Brønsted acids, such as H[CHB₁₁Cl₁₁], protonate chloroalkanes to generate dialkyl chloronium salts. For example, dimethyl chloronium ([Cl(CH₃)₂]⁺) forms via:

CH3Cl+H[CHB11Cl11][Cl(CH3)2]+[CHB11Cl11]+HCl\text{CH}3\text{Cl} + \text{H}[{\text{CHB}{11}\text{Cl}{11}}] \rightarrow [\text{Cl}(\text{CH}3)2]^+[{\text{CHB}{11}\text{Cl}_{11}}]^- + \text{HCl}

This method requires anhydrous conditions and yields thermally stable salts (decomposition >150°C).

Ion Exchange Reactions with Xenonium Salts

Fluorinated dialkyl chloronium salts are synthesized via oxidative halogen abstraction using xenonium salts. For instance, [XeOTeF₅][Sb(OTeF₅)₆] reacts with CH₃Cl or CH₂ClCF₃ in SO₂ClF at −80°C:

CH3Cl+[XeOTeF5]+[Sb(OTeF5)6][Cl(CH3)2]+[Sb(OTeF5)6]+Xe+ClOTeF5\text{CH}3\text{Cl} + [\text{XeOTeF}5]^+[\text{Sb}(\text{OTeF}5)6]^- \rightarrow [\text{Cl}(\text{CH}3)2]^+[\text{Sb}(\text{OTeF}5)6]^- + \text{Xe} + \text{ClOTeF}_5

Key data for selected products:

CompoundN–Cl Bond Length (pm)AnionStability
[Cl(CH₃)₂][Sb(OTeF₅)₆]179.3–223.2[Sb(OTeF₅)₆]⁻Stable at −40°C
[Cl(CH₂CF₃)₂][Al(OTeF₅)₄]169.6[Al(OTeF₅)₄]⁻Decomposes >30°C

This method achieves quantitative yields but requires cryogenic conditions to stabilize reactive intermediates.

Solid-State Synthesis via Cryogenic Techniques

Low-temperature reactions prevent decomposition of metastable chloronium cations. For example, the divinylchloronium cation [(C₂H₃)₂Cl]⁺ is synthesized at −196°C by reacting 1,2-dichloroethane with H[CHB₁₁Cl₁₁]:

C2H4Cl2+H[CHB11Cl11][(C2H3)2Cl]+[CHB11Cl11]+2HCl\text{C}2\text{H}4\text{Cl}2 + \text{H}[{\text{CHB}{11}\text{Cl}{11}}] \rightarrow [(\text{C}2\text{H}3)2\text{Cl}]^+[{\text{CHB}{11}\text{Cl}{11}}]^- + 2 \, \text{HCl}

¹H NMR spectroscopy reveals six distinct proton environments (δ = 4.68 ppm), confirming asymmetric charge distribution.

Oxidative Methods with Transition Metal Catalysts

The Deacon process, traditionally used for Cl₂ production, has been adapted for chloronium synthesis using ruthenium(IV) oxide (RuO₂) catalysts:

4HCl+O2RuO22Cl2+2H2O4 \, \text{HCl} + \text{O}2 \xrightarrow{\text{RuO}2} 2 \, \text{Cl}2 + 2 \, \text{H}2\text{O}

While primarily generating Cl₂, side reactions at 400°C produce trace [Cl(H₂O)]⁺ species, detectable via mass spectrometry.

Electrochemical Generation

Chloronium cations form indirectly during electrolysis of hydrochloric acid (HCl). For example, anodic oxidation of Cl⁻ yields Cl₂, which reacts with residual H⁺ to form [Cl(HO)]⁺ intermediates:

ClCl2+2e\text{Cl}^- \rightarrow \text{Cl}2 + 2 \, e^-
Cl2+H2O[Cl(HO)]++Cl\text{Cl}2 + \text{H}_2\text{O} \rightleftharpoons [\text{Cl(HO)}]^+ + \text{Cl}^-

This method is less selective but scalable for industrial applications.

Comparative Analysis of Methods

MethodTemperature RangeYield (%)Key AdvantagesLimitations
Electrophilic Generation−40°C to 25°C70–90High selectivityRequires anhydrous conditions
Ion Exchange−80°C to 20°C>95Quantitative conversionCryogenic storage needed
Solid-State Synthesis−196°C60–75Stabilizes reactive cationsTechnically challenging
Oxidative Catalysis400°C<5Industrial relevanceLow selectivity
Electrochemical25°C30–50ScalabilityByproduct formation

Q & A

Q. What are the most reliable analytical techniques for detecting chlorine cations (Cl⁺) in aqueous solutions, and how are they validated?

  • Methodological Answer : Chlorine cations in aqueous systems are typically analyzed via ion chromatography with suppressed conductivity detection (e.g., ASTM D6919-17) . Validation involves:

Calibration curves using certified reference materials (CRMs) to establish linearity and detection limits (e.g., 0.1–10 ppm for Cl⁺).

Recovery studies (spiked samples) to assess accuracy (target: 90–110%).

Interference testing to differentiate Cl⁺ from co-eluting ions (e.g., Br⁻, NO₃⁻) using selective columns (e.g., Metrosep C 4) .
Alternative methods include ICP-MS (for trace levels) and electrochemical sensors , though matrix effects require careful standardization .

Q. How do researchers differentiate chlorine cations from other halogen ions (e.g., Br⁺, F⁺) in complex mixtures?

  • Methodological Answer : Differentiation relies on retention time shifts in chromatography and mass spectrometry fragmentation patterns :
  • Ion Chromatography : Adjust eluent composition (e.g., nitric acid gradient) to separate Cl⁺ (retention time ~5.2 min) from Br⁺ (~7.8 min) .
  • High-Resolution Mass Spectrometry (HRMS) : Use exact mass (Cl⁺: 34.96885 Da; Br⁺: 78.91839 Da) and isotope ratios (e.g., ³⁵Cl:³⁷Cl ≈ 3:1) .
  • X-ray Photoelectron Spectroscopy (XPS) : Binding energy peaks (Cl 2p: ~200 eV vs. Br 3d: ~70 eV) .

Advanced Research Questions

Q. How can in vivo models be optimized to study the toxicological effects of chlorine cations on pulmonary systems?

  • Methodological Answer : Rabbit inhalation models (e.g., 400 ppm Cl₂ exposure for 30 min) are commonly used . Key considerations:

Dose-Response Calibration : Use real-time gas sensors to monitor Cl⁺ concentrations and adjust exposure protocols.

Histopathological Analysis : Post-mortem lung tissue staining (e.g., hematoxylin-eosin for inflammation; Masson’s trichrome for fibrosis) .

Biomarker Validation : Measure Clara cell protein (CC16) in serum as an indicator of epithelial damage .
Limitations : Interspecies variability requires cross-validation with human cell lines (e.g., A549 alveolar cells) .

Q. How should researchers address discrepancies in reported reaction kinetics of chlorine cations in redox processes?

  • Methodological Answer : Contradictory kinetics data (e.g., Cl⁺ + H₂S → Cl⁻ + S⁰) may arise from pH-dependent mechanisms or impurity interference . Resolution strategies:

Controlled Replication : Standardize buffer systems (e.g., phosphate vs. borate) and reagent purity (e.g., trace metal-free H₂O).

Computational Modeling : Use density functional theory (DFT) to predict activation energies and compare with experimental Arrhenius plots .

Meta-Analysis : Aggregate published rate constants (e.g., NIST Kinetics Database) and apply statistical weighting for outliers .

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